2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Description
The compound “2-{[1,1’-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide” is a complex organic molecule. It contains a biphenyl group, a cyano group, a cyclopropyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the cyano, cyclopropyl, and acetamide groups would add polarity .Chemical Reactions Analysis
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amides have high boiling points and melting points due to the presence of hydrogen bonding . The presence of the cyano group might increase the polarity of the molecule, potentially affecting its solubility in different solvents .Future Directions
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-20(14-21,18-11-12-18)22-19(23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-10,18H,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVVHIQOVYJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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